molecular formula C9H12O3 B14284616 Methyl 3-methyl-6-oxocyclohex-1-ene-1-carboxylate CAS No. 132117-95-4

Methyl 3-methyl-6-oxocyclohex-1-ene-1-carboxylate

Cat. No.: B14284616
CAS No.: 132117-95-4
M. Wt: 168.19 g/mol
InChI Key: DLBZBWXENGYIRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-methyl-6-oxocyclohex-1-ene-1-carboxylate is an organic compound with the molecular formula C9H12O3 It is a derivative of cyclohexene, featuring a methyl group, a ketone, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-methyl-6-oxocyclohex-1-ene-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of methyl vinyl ketone with ethyl acetoacetate in the presence of a base, such as sodium methoxide, to form a cyclic aldol product. This product is then treated with methanol to yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or distillation, to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-6-oxocyclohex-1-ene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Yields alcohols.

    Substitution: Forms various ester or amide derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-methyl-6-oxocyclohex-1-ene-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-methyl-6-oxocyclohex-1-ene-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups, including the ketone and ester, play a crucial role in its reactivity and binding affinity. These interactions can modulate biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-methyl-6-oxocyclohex-1-ene-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable intermediate in synthetic chemistry.

Properties

CAS No.

132117-95-4

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

methyl 3-methyl-6-oxocyclohexene-1-carboxylate

InChI

InChI=1S/C9H12O3/c1-6-3-4-8(10)7(5-6)9(11)12-2/h5-6H,3-4H2,1-2H3

InChI Key

DLBZBWXENGYIRS-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(=O)C(=C1)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.